2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 934524-27-3
VCID: VC8389785
InChI: InChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12)
SMILES: CNC1=NC(=NC2=C1C=CN2)Cl
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.: 934524-27-3

Cat. No.: VC8389785

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 934524-27-3

Specification

CAS No. 934524-27-3
Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
IUPAC Name 2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12)
Standard InChI Key ZGRADWKJDNWYCQ-UHFFFAOYSA-N
SMILES CNC1=NC(=NC2=C1C=CN2)Cl
Canonical SMILES CNC1=NC(=NC2=C1C=CN2)Cl

Introduction

Key Findings

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3) is a heterocyclic organic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and methylamine functional groups. With a molecular formula of C7H7ClN4\text{C}_7\text{H}_7\text{ClN}_4 and a molecular weight of 182.61 g/mol, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its structural and electronic properties have been characterized through computational and experimental methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Structural and Molecular Characteristics

Core Architecture

The compound consists of a bicyclic pyrrolo[2,3-d]pyrimidine system, where a pyrrole ring is fused with a pyrimidine ring. Key substitutions include:

  • A chlorine atom at the 2-position of the pyrimidine ring.

  • A methylamine group (-NH-CH3_3) at the 4-position of the pyrimidine ring .

The planarity of the bicyclic system is critical for its biological interactions, as demonstrated by X-ray studies of analogous compounds .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H7ClN4\text{C}_7\text{H}_7\text{ClN}_4PubChem
Molecular Weight182.61 g/molPubChem
IUPAC Name2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminePubChem
SMILESCNC1=NC(=NC2=C1C=CN2)ClPubChem
InChIKeyZGRADWKJDNWYCQ-UHFFFAOYSA-NPubChem

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative method involves:

  • Reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base (e.g., diisopropylethylamine).

  • Heating the mixture in a polar aprotic solvent (e.g., 2-propanol) at 80°C for 18 hours .

The reaction selectively substitutes the chlorine at the 4-position due to the electron-withdrawing effects of the pyrrole nitrogen, which activates the pyrimidine ring toward nucleophilic attack .

Table 2: Reaction Conditions

ParameterDetailsSource
Starting Material4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidinePMC
NucleophileMethylaminePMC
Solvent2-PropanolPMC
Temperature80°CPMC
Reaction Time18 hoursPMC
Yield27%PMC

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but is poorly soluble in water. Stability studies suggest degradation under strong acidic or basic conditions due to hydrolysis of the chloropyrimidine moiety .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 2.85–2.91 ppm (m, 2H, pyrrole CH2_2), 3.22 ppm (s, 3H, N-CH3_3), 6.78 ppm (s, 1H, imidazole H) .

    • 13C^{13}\text{C} NMR: Peaks corresponding to the pyrrolopyrimidine carbons appear between 100–150 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 183.1 ([M+H]+^+) .

Pharmacological and Industrial Applications

Role in Drug Development

ApplicationDetailsSource
JAK Inhibitor IntermediateUsed in tofacitinib synthesisPubChem
Kinase SelectivityModulated by 4-position substituentsPubChem

Future Directions

Ongoing research aims to optimize synthetic yields and explore derivatives with enhanced kinase selectivity. Computational modeling studies are underway to predict off-target effects and improve drug-likeness .

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